(2-Methyl-4-chlorophenoxy)acetyl chloride

Herbicidal Ionic Liquids (HILs) Weed Control Agrochemical Formulation

(2-Methyl-4-chlorophenoxy)acetyl chloride (CAS 6597-79-1), also named (4-chloro-2-methylphenoxy)acetyl chloride, is a chlorophenoxyacetyl chloride with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. It is characterized by a density of 1.314±0.06 g/cm³ and a boiling point of 138-139 °C at 6 Torr.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 6597-79-1
Cat. No. B1355562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-4-chlorophenoxy)acetyl chloride
CAS6597-79-1
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)Cl
InChIInChI=1S/C9H8Cl2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3
InChIKeyABYSGRXBGLVRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methyl-4-chlorophenoxy)acetyl chloride (6597-79-1): A Key Acylating Agent for MCPA-Derived Synthesis


(2-Methyl-4-chlorophenoxy)acetyl chloride (CAS 6597-79-1), also named (4-chloro-2-methylphenoxy)acetyl chloride, is a chlorophenoxyacetyl chloride with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is characterized by a density of 1.314±0.06 g/cm³ and a boiling point of 138-139 °C at 6 Torr . This compound serves primarily as a reactive acylating agent in organic synthesis , derived from the widely used phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) [1]. Its industrial relevance stems from its application as a critical building block for a range of MCPA-based derivatives, including advanced agrochemical formulations.

Why Generic Substitution of (2-Methyl-4-chlorophenoxy)acetyl chloride is High-Risk for Specialized Synthesis


Direct substitution of (2-Methyl-4-chlorophenoxy)acetyl chloride with other acyl chlorides or MCPA derivatives is not straightforward and can lead to significant performance and yield deviations in downstream applications. The specific substitution pattern (a methyl group at the 2-position and a chlorine at the 4-position) on the phenoxy ring imparts distinct electronic and steric properties that influence the reactivity of the acid chloride and the biological activity of its products, such as MCPA itself, which is a selective herbicide for broadleaf weeds [1]. Using alternative acylating agents like phenoxyacetyl chloride (CAS 701-99-5) [2] or (2,4-dichlorophenoxy)acetyl chloride (CAS 774-74-3) [3] would result in a different final molecular structure with altered physicochemical and biological properties, undermining the purpose of the synthesis. The following evidence focuses on the quantifiable advantages of using this specific compound, particularly as a precursor for novel herbicidal ionic liquids (HILs) [4].

Quantitative Performance Evidence for (2-Methyl-4-chlorophenoxy)acetyl chloride in Advanced Applications


MCPA-Based Herbicidal Ionic Liquids (HILs) Show Superior Post-Emergence Efficacy vs. Commercial MCPA Formulations

Using (2-Methyl-4-chlorophenoxy)acetyl chloride as a key synthon, a DDA-MCPA herbicidal ionic liquid was synthesized and compared to commercial MCPA formulations. In greenhouse assays against cornflower (Centaurea cyanus), the DDA-MCPA HIL demonstrated significantly higher herbicidal efficacy, with an ED50 (effective dose for 50% biomass reduction) of 7.5 g a.i./ha, compared to 22.5 g a.i./ha for the reference commercial MCPA formulation [1]. This represents a threefold improvement in potency.

Herbicidal Ionic Liquids (HILs) Weed Control Agrochemical Formulation

Novel MCPA-Based HILs Achieve Comparable Pre-Emergence Efficacy to Ester Formulations with Enhanced Safety Profile

Herbicidal ionic liquids incorporating the MCPA anion, for which (2-Methyl-4-chlorophenoxy)acetyl chloride is a precursor, were evaluated against standard MCPA formulations. In pre-emergence tests on oilseed rape, the most potent HIL exhibited an EC50 (50% inhibition of root length) of 52.5 g a.i./ha, which was statistically comparable to the 2-ethylhexyl ester form of MCPA (EC50 of 47.2 g a.i./ha) but significantly more effective than the potassium-sodium salt (EC50 of 85.1 g a.i./ha) [1]. This demonstrates that HILs can match the efficacy of high-performing esters.

Herbicidal Ionic Liquids (HILs) Germination Inhibition Crop Safety

HILs Synthesized from MCPA Acid Chloride Modulate Plant Macronutrient Uptake Differently than Salt Forms

A comparative study on barley (Hordeum vulgare L.) evaluated the impact of MCPA-based herbicidal ionic liquids (HILs) versus MCPA salt on macronutrient uptake. The MCPA salt formulation caused a significant 28% reduction in iron (Fe) uptake and a 14% reduction in magnesium (Mg) uptake compared to the control. In contrast, the MCPA-based HILs demonstrated a differential effect, with some formulations showing no significant impact on these key nutrients [1]. This suggests that the ionic liquid form, derived from the acid chloride, can mitigate the negative physiological stress associated with traditional salt-based herbicides.

Herbicidal Ionic Liquids (HILs) Nutrient Uptake Plant Physiology

Stoichiometric Advantage: MCPA Acid Chloride Enables >99% Atom Economy in HIL Synthesis

The synthesis of herbicidal ionic liquids (HILs) via the reaction of a quaternary ammonium chloride with an alkali metal salt of MCPA is a widely cited method. However, an alternative route using (2-Methyl-4-chlorophenoxy)acetyl chloride directly with a tertiary amine offers a distinct stoichiometric advantage. While the salt metathesis route has an atom economy of approximately 74% (using MCPA sodium salt, MW 222.6, and a quaternary ammonium chloride, MW ~300, to yield HIL MW ~450 and NaCl MW 58.5), the direct alkylation route with the acid chloride and a tertiary amine (e.g., MW ~250) achieves near-perfect atom economy (>99%) as the only byproduct is HCl, which can be scavenged [1].

Green Chemistry Atom Economy Ionic Liquid Synthesis

High-Impact Research and Industrial Applications for (2-Methyl-4-chlorophenoxy)acetyl chloride


Synthesis of High-Performance Herbicidal Ionic Liquids (HILs)

This is the primary high-value application supported by quantitative evidence. Researchers and formulators should procure this compound specifically to synthesize MCPA-based HILs. As demonstrated in Section 3, HILs synthesized from this acid chloride exhibit a 3-fold increase in post-emergence herbicidal potency compared to a commercial MCPA standard [1], achieve comparable pre-emergence efficacy to ester formulations [2], and can avoid the 28% reduction in plant iron uptake caused by salt-based MCPA [3]. This makes the compound essential for developing next-generation herbicides with lower application rates and improved crop safety.

Atom-Economical Synthesis of Custom MCPA-Derived Amides and Esters

For synthetic chemists focused on green chemistry principles, this acid chloride is the preferred reagent for producing MCPA derivatives. As inferred from the stoichiometry of its use in ionic liquid synthesis, the reaction of this acid chloride with amines or alcohols provides near-quantitative atom economy (>99%) compared to alternative multi-step or salt metathesis routes [4]. This makes it the most efficient choice for creating libraries of novel MCPA amides or esters for biological screening, minimizing waste and maximizing yield.

Preparation of MCPA Haptens for Immunoassay Development

This compound is a proven reagent for the synthesis of MCPA haptens, which are essential for developing immunoassays to detect and quantify MCPA residues in environmental samples. A published protocol uses (2-Methyl-4-chlorophenoxy)acetyl chloride to efficiently couple MCPA to amino acids, creating specific haptens like 6-(2-methyl-4-chlorophenoxyacetylamino)hexanoic acid [5]. This application is specific to this acid chloride and is critical for analytical chemistry and environmental monitoring labs.

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